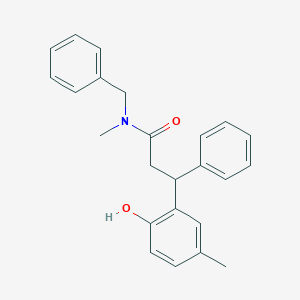
N-benzyl-3-(2-hydroxy-5-methylphenyl)-N-methyl-3-phenylpropanamide
描述
N-benzyl-3-(2-hydroxy-5-methylphenyl)-N-methyl-3-phenylpropanamide, commonly known as BHMPA, is a synthetic compound that has been widely used in scientific research. BHMPA belongs to the class of amides and has a molecular formula of C26H27NO2. This compound has been studied extensively due to its potential application in the field of medicine and drug development.
作用机制
BHMPA exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a crucial role in the pathogenesis of various diseases. BHMPA also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
BHMPA has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BHMPA has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). BHMPA has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
One of the major advantages of using BHMPA in lab experiments is its high purity and stability. BHMPA can be easily synthesized in large quantities with high purity, making it an ideal compound for lab experiments. However, one of the limitations of using BHMPA is its high cost, which may limit its use in some lab experiments.
未来方向
BHMPA has shown promising results in various preclinical studies, and further research is needed to determine its potential clinical application. Future studies should focus on the optimization of BHMPA synthesis methods, the elucidation of its molecular mechanism of action, and the evaluation of its safety and efficacy in clinical trials. BHMPA may also have potential applications in the treatment of other diseases such as diabetes, obesity, and neurodegenerative diseases.
科学研究应用
BHMPA has been extensively studied for its potential application in the field of medicine and drug development. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. BHMPA has also been studied for its potential use as an anti-cancer agent. Recent studies have shown that BHMPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
属性
IUPAC Name |
N-benzyl-3-(2-hydroxy-5-methylphenyl)-N-methyl-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-18-13-14-23(26)22(15-18)21(20-11-7-4-8-12-20)16-24(27)25(2)17-19-9-5-3-6-10-19/h3-15,21,26H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNGEHJBBWPHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CC(=O)N(C)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-nitrophenyl)glycinamide](/img/structure/B4110269.png)
![N-{1-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4110281.png)
![2-[2-(4-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4110289.png)
![2-{[3-cyano-4-(2-furyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4110292.png)
![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4110304.png)
![N-cyclohexyl-3-{[(2,3-dihydro-1-benzofuran-5-ylmethyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B4110309.png)
![N-benzyl-2-(2-ethoxy-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenoxy)acetamide](/img/structure/B4110317.png)
![ethyl 2-amino-7-(4-fluorophenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4110329.png)
![N-[4-(cyanomethyl)phenyl]isonicotinamide](/img/structure/B4110334.png)

![N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide](/img/structure/B4110356.png)
![2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol](/img/structure/B4110360.png)
![2-{[3-(4-fluorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4110364.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4110388.png)
